L-Glutaminyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-serine is a dipeptide composed of the amino acids L-glutamine and L-serine. Dipeptides like this compound are of significant interest due to their potential applications in various fields, including medicine, food, and cosmetics. This compound is known for its role in protein synthesis and its potential neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-serine typically involves the enzymatic or chemical coupling of L-glutamine and L-serine. Enzymatic synthesis often employs amino acid ligases, which catalyze the formation of peptide bonds between amino acids. Chemical synthesis may involve the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum has been engineered to overproduce L-serine, which can then be coupled with L-glutamine to form the dipeptide. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between L-glutamine and L-serine can be hydrolyzed by proteolytic enzymes, resulting in the release of the individual amino acids.
Oxidation and Reduction: The amino acid residues in this compound can participate in oxidation-reduction reactions, although these are less common for dipeptides compared to free amino acids.
Substitution: The amino groups in L-glutamine and L-serine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using proteolytic enzymes such as trypsin or pepsin under mild conditions (pH 7-8, 37°C).
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Requires strong nucleophiles such as sodium azide or thiols under basic conditions.
Major Products
Hydrolysis: Produces L-glutamine and L-serine.
Oxidation: May result in the formation of oxidized derivatives of the amino acids.
Substitution: Leads to substituted amino acid derivatives, depending on the nucleophile used.
Scientific Research Applications
L-Glutaminyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Medicine: Explored for its potential neuroprotective effects and its role in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-serine involves its participation in protein synthesis and cellular signaling pathways. L-glutamine serves as a nitrogen donor in various biosynthetic processes, while L-serine is a precursor for the synthesis of other amino acids and biomolecules. Together, they contribute to the regulation of cellular metabolism and the maintenance of cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-threonine: Another dipeptide with similar properties, used in the food industry to enhance flavor.
L-Glutaminyl-L-tryptophan: Known for its antiangiogenic activity and potential therapeutic applications.
L-Leucyl-L-serine: Enhances saltiness and is used in food applications.
Uniqueness
L-Glutaminyl-L-serine is unique due to its specific combination of L-glutamine and L-serine, which imparts distinct biochemical properties. Its potential neuroprotective effects and role in protein synthesis make it particularly valuable in medical research and therapeutic applications .
Properties
CAS No. |
5875-40-1 |
---|---|
Molecular Formula |
C8H15N3O5 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H15N3O5/c9-4(1-2-6(10)13)7(14)11-5(3-12)8(15)16/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 |
InChI Key |
UKKNTTCNGZLJEX-WHFBIAKZSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CO)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.